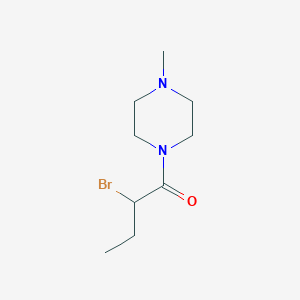
1-(2-Bromobutanoyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromobutanoyl)-4-methylpiperazine” is a chemical compound. It is part of a larger class of compounds known as alkyl halides because it contains bromine, a halogen .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromobutanoyl)-4-methylpiperazine” is C10H18BrNO . The molecular weight is 248.16 .Physical And Chemical Properties Analysis
The physical form of “1-(2-Bromobutanoyl)-4-methylpiperazine” is a liquid . It has a molecular weight of 248.16 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity of Derivatives : A study by Lalezari et al. (1975) describes the transformation of 5-substituted 2-amino-1,3,4-thiadiazoles to their 2-bromo derivatives, similar in structure to 1-(2-Bromobutanoyl)-4-methylpiperazine. These derivatives displayed antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating potential pharmacological applications (Lalezari et al., 1975).
Suzuki Cross-Coupling Reaction and Electronic Properties : Nazeer et al. (2020) studied the Suzuki cross-coupling reaction involving 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to 1-(2-Bromobutanoyl)-4-methylpiperazine. This research focused on the electronic properties and reactivity of the synthesized compounds, providing insights into their potential applications in material science and molecular electronics (Nazeer et al., 2020).
Synthesis and Study of 5-HT(1A) Receptor Ligands : Cybulski et al. (2001) reported the synthesis of new 1,4-substituted 2-methylpiperazine derivatives, related to 1-(2-Bromobutanoyl)-4-methylpiperazine. These compounds were evaluated for their affinity to 5-HT(1A) receptors, highlighting their potential use in the development of neuropharmacological agents (Cybulski et al., 2001).
Synthesis of Benzoxazepine Derivatives : Kohara et al. (2002) synthesized a series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, compounds structurally similar to 1-(2-Bromobutanoyl)-4-methylpiperazine. These derivatives demonstrated potent antipsychotic activity, suggesting their relevance in the development of new psychiatric medications (Kohara et al., 2002).
NBO, HOMO, LUMO Analysis and Vibrational Spectra of Derivatives : Mahalakshmi and Balachandran (2015) conducted a detailed analysis of 1-Amino-4-methylpiperazine, closely related to 1-(2-Bromobutanoyl)-4-methylpiperazine. This study involved spectroscopic analysis and quantum chemical calculations, providing valuable information for understanding the electronic properties of such compounds (Mahalakshmi & Balachandran, 2015).
Propiedades
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O/c1-3-8(10)9(13)12-6-4-11(2)5-7-12/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUODBYDTACSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251536 |
Source


|
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobutanoyl)-4-methylpiperazine | |
CAS RN |
1119453-01-8 |
Source


|
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

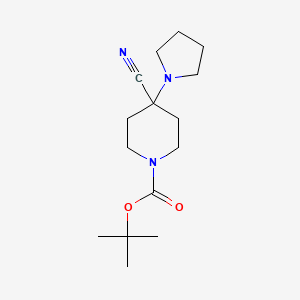
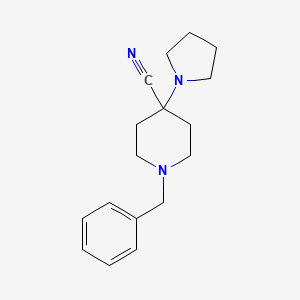
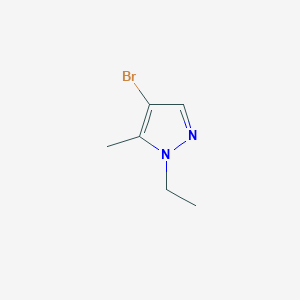
![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)
![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
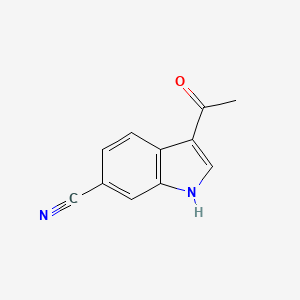
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
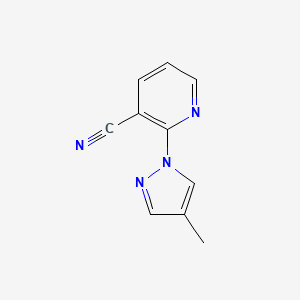
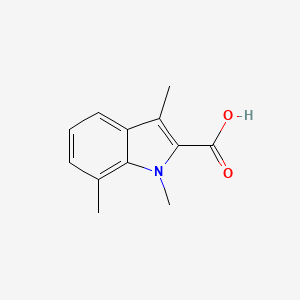
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)